molecular formula C₁₅H₁₀N₂O₃ B1145724 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde CAS No. 869377-50-4

2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde

Cat. No.: B1145724
CAS No.: 869377-50-4
M. Wt: 266.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a quinazoline core with two oxo groups at positions 2 and 4, and a benzaldehyde moiety attached to the nitrogen at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde typically involves the condensation of anthranilic acid derivatives with formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the quinazoline ring. The final product is obtained after oxidation of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistent quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid.

    Reduction: 2-(2,4-Dihydroxy-3,4-dihydroquinazolin-1(2h)-yl)benzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)acetic acid: Similar structure but with an acetic acid moiety instead of benzaldehyde.

    2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2h)-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

2-(3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinyl)benzaldehyde is unique due to the presence of both the quinazoline core and the benzaldehyde moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

869377-50-4

Molecular Formula

C₁₅H₁₀N₂O₃

Molecular Weight

266.25

Origin of Product

United States

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